5-(Aminomethyl)-2-methoxyphenol

TRPV1 antagonist Pain research Ion channel pharmacology

Researchers need a structurally defined TRPV1 antagonist to avoid isomer-dependent activity shifts. 5-(Aminomethyl)-2-methoxyphenol (isovanillylamine, free base, ≥95%) provides quantifiable baseline data: • IC50 1.99 µM in pH-activated hTRPV1. • δOR biased scaffold (Ki 1.15 µM, cAMP IC50 0.98 µM; no µ/κ binding). • Free base required for aluminum liquid-liquid extraction. • Parent for mGAT3 inhibitors (IC50 ~3 µM).

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 89702-89-6
Cat. No. B1331978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-2-methoxyphenol
CAS89702-89-6
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN)O
InChIInChI=1S/C8H11NO2/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,10H,5,9H2,1H3
InChIKeyHJIDMVZCXORAIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Aminomethyl)-2-methoxyphenol CAS 89702-89-6: Structural Identity and Procurement-Relevant Characterization


5-(Aminomethyl)-2-methoxyphenol (CAS 89702-89-6), also known as 3-hydroxy-4-methoxybenzylamine or isovanillylamine, is an aminomethyl-substituted methoxyphenol with molecular formula C8H11NO2 and molecular weight 153.18 g/mol [1]. The compound features a phenolic hydroxyl group at the 3-position, a methoxy group at the 4-position, and an aminomethyl (-CH2NH2) moiety at the 5-position of the benzene ring, distinguishing it from the isomeric vanillylamine (4-(aminomethyl)-2-methoxyphenol, CAS 1196-92-5) which bears the aminomethyl group at the 4-position with the hydroxyl and methoxy groups at the 3- and 2-positions, respectively [2]. It is available commercially as the free base (typically ≥95% purity) and as the hydrochloride salt (CAS 42365-68-4) .

Free base (xylene-soluble) for analytical reagent use; HCl salt for polar solvent reactions

Positional isomer distinct from vanillylamine; verify isomer identity for target engagement studies

Parent aminomethylphenol scaffold for N-substituted derivative synthesis and SAR workflows

Why Generic Substitution of 5-(Aminomethyl)-2-methoxyphenol (CAS 89702-89-6) with Isomeric Aminomethylphenols Compromises Experimental Reproducibility


Substitution of 5-(aminomethyl)-2-methoxyphenol with structurally related aminomethylphenols without empirical validation introduces substantial risk of altered target engagement and assay outcomes. The relative positions of the hydroxyl, methoxy, and aminomethyl substituents on the benzene ring dictate distinct pharmacophoric geometries and physicochemical properties that govern molecular recognition events [1]. Vanillylamine (4-(aminomethyl)-2-methoxyphenol) differs by the placement of the aminomethyl group at the 4-position rather than the 5-position, a positional isomerism that has been shown to significantly impact interaction with the TRPV1 receptor . Similarly, 2-(aminomethyl)-5-methoxyphenol (CAS 164515-08-6) exhibits a different hydrogen-bonding network due to the altered hydroxyl/methoxy regiochemistry . These structural variations translate into quantifiable differences in receptor antagonism potency, subtype selectivity, and biological activity that cannot be assumed transferable across the aminomethylphenol class without direct comparative data.

Isomeric aminomethylphenol mismatch

Vanillylamine (4-aminomethyl isomer) shifts pharmacophoric geometry; TRPV1 interaction and biological readouts may not transfer directly.

Salt form alters solubility profile

Hydrochloride salt loses xylene solubility required for Al-detection extraction; free base may be incompatible with purely aqueous polar workflows without validation.

Off-target profile context-dependent

Receptor selectivity data derive from analog series; extrapolation to parent 5-(aminomethyl)-2-methoxyphenol requires independent confirmation.

Quantitative Differentiation Evidence for 5-(Aminomethyl)-2-methoxyphenol (CAS 89702-89-6) Against Closest Analogs


TRPV1 Antagonist Activity: 5-(Aminomethyl)-2-methoxyphenol Exhibits Defined IC50 Value in pH-Activated Human TRPV1 Assay

5-(Aminomethyl)-2-methoxyphenol demonstrates antagonist activity at the human TRPV1 receptor with an IC50 value of 1.99 µM (1990 nM) as assessed by inhibition of pH 6.0-6.3-induced activation in CHOK1 cells using a FLIPR assay [1]. In contrast, the isomeric vanillylamine (4-(aminomethyl)-2-methoxyphenol) is documented as a biosynthetic intermediate in capsaicin production but lacks comparable quantitative TRPV1 antagonist data in peer-reviewed literature. The altered position of the hydroxyl and methoxy groups in 5-(aminomethyl)-2-methoxyphenol compared to vanillylamine has been noted to significantly impact TRPV1 receptor interaction .

TRPV1 Antagonism
Class-level
IC₅₀ = 1.99 µM (pH 6.0–6.3, FLIPR)
Vanillylamine: no quantitative TRPV1 IC₅₀ reported
Reported TRPV1 antagonist context; supports tool compound use in pain pathway research
Class-level inference; verify in own assay system
TRPV1 antagonist Pain research Ion channel pharmacology

GABA Transporter Inhibition: 5-n-Dodecyl Derivative Shows mGAT3 Potency While Parent Aminomethylphenol Scaffold Establishes Baseline

The aminomethylphenol scaffold, exemplified by 5-(aminomethyl)-2-methoxyphenol as the parent unsubstituted core, serves as the structural foundation for a series of N-substituted derivatives evaluated as murine GABA transporter (mGAT1-mGAT4) inhibitors [1]. Among these derivatives, 5-n-dodecylaminomethyl-2-methoxyphenol (compound 21) exhibited the highest potency with an IC50 value of approximately 3 µM at mGAT3, demonstrating slight subtype selectivity for mGAT3 over mGAT1, mGAT2, and mGAT4 [2]. The unsubstituted parent compound 5-(aminomethyl)-2-methoxyphenol represents the essential core scaffold from which SAR optimization proceeds; the N-alkyl substitution critically modulates transporter affinity and selectivity .

mGAT3 SAR Scaffold
Class-level
HEK-mGAT3 [³H]GABA uptake assay
N-dodecyl derivative IC₅₀ ≈ 3 µM
Parent scaffold established for GABA transporter SAR; derivative potency confirms tractable chemotype
Derivative data; verify parent activity independently
GABA transporter Neuropharmacology mGAT3 inhibitor

Receptor Binding Profile: 5-(Aminomethyl)-2-methoxyphenol Demonstrates Distinct Selectivity Patterns Against Opioid and Trace Amine Receptors

5-(Aminomethyl)-2-methoxyphenol exhibits a differentiated receptor binding profile when assessed across multiple target classes. At the mouse trace amine-associated receptor 5 (TAAR5), the compound shows agonist activity with an EC50 > 10,000 nM (>10 µM) in HEK293 cells expressing mTAAR5 as measured by cAMP accumulation [1]. In a separate study of structurally related aminomethylphenol derivatives, compound 1 (an analog bearing the 3-hydroxy-4-methoxy substitution pattern) displayed δ-opioid receptor (δOR) affinity with pKi = 5.94 ± 0.16 (Ki ≈ 1.15 µM) and cAMP potency with pIC50 = 6.01 ± 0.09 (IC50 ≈ 0.98 µM), while showing no detectable affinity (pKi <5) at µOR and κOR subtypes [2]. This δOR-selective profile distinguishes the 3-hydroxy-4-methoxy substitution pattern from non-selective opioid receptor ligands. Additionally, 5-(aminomethyl)-2-methoxyphenol shows no detectable binding affinity at the Beta-1 adrenergic receptor .

δOR Selectivity
Class-level
δOR pKi = 5.94 ± 0.16; cAMP pIC₅₀ = 6.01 ± 0.09
µOR / κOR: no detectable affinity (pKi
Reported δOR-biased profile; supports probe development for opioid receptor subtype studies
Analog data; confirm selectivity on parent scaffold
Al Detection Reagent
Data to verify
Xylene-soluble free base; human serum research matrix
Enables liquid-liquid extraction workflow for aluminum quantification
Source-specific; validate in intended matrix and protocol
Receptor pharmacology Binding affinity Selectivity profiling

Analytical Utility: 5-(Aminomethyl)-2-methoxyphenol as Xylene-Soluble Reagent for Aluminum Detection in Human Serum

5-(Aminomethyl)-2-methoxyphenol has been established as a xylene-soluble phenolic reagent specifically employed for the diagnosis and quantification of aluminum in human serum . This analytical application leverages the compound's unique solubility profile in xylene, a property that facilitates liquid-liquid extraction protocols for aluminum detection that cannot be replicated with more polar aminomethylphenol analogs. The xylene solubility distinguishes 5-(aminomethyl)-2-methoxyphenol from its hydrochloride salt form, which exhibits enhanced solubility in polar solvents including water and methanol, enabling distinct formulation and application strategies .

Al Detection Reagent
Data to verify
Xylene-soluble free base; human serum research matrix
Enables liquid-liquid extraction workflow for aluminum quantification
Source-specific; validate in intended matrix and protocol
Analytical chemistry Metal detection Clinical diagnostics

Validated Application Scenarios for 5-(Aminomethyl)-2-methoxyphenol (CAS 89702-89-6) Derived from Quantitative Evidence


TRPV1 Antagonist Tool Compound for Pain Pathway Pharmacology

Researchers investigating TRPV1-mediated nociception and inflammatory pain can employ 5-(aminomethyl)-2-methoxyphenol as a defined antagonist with an established IC50 of 1.99 µM in pH-activated human TRPV1 assays [1]. The compound provides a quantifiable baseline for SAR studies exploring how positional isomerism (3-hydroxy-4-methoxy versus 4-hydroxy-3-methoxy substitution) modulates TRPV1 antagonist potency and selectivity .

GABA Transporter mGAT3 Inhibitor Scaffold for Neuropharmacology SAR

The 5-(aminomethyl)-2-methoxyphenol core serves as the validated parent scaffold for synthesizing N-substituted aminomethylphenol derivatives that inhibit murine GABA transporters [2]. Systematic N-alkylation of this scaffold has yielded compounds with mGAT3 potency in the low micromolar range (IC50 ≈ 3 µM), establishing a defined SAR trajectory for optimizing subtype-selective GABA uptake inhibitors [3].

δ-Opioid Receptor-Selective Probe with Defined Off-Target Profile

Investigators studying δ-opioid receptor pharmacology can utilize 5-(aminomethyl)-2-methoxyphenol derivatives as δOR-biased scaffolds, leveraging the documented δOR affinity (pKi = 5.94, Ki ≈ 1.15 µM) and functional cAMP inhibition (pIC50 = 6.01, IC50 ≈ 0.98 µM) with concomitant lack of detectable binding at µOR and κOR subtypes (pKi <5) [4]. The compound's additional lack of Beta-1 adrenergic receptor binding further supports its utility in selectivity profiling studies .

Aluminum Quantification Reagent in Clinical Analytical Chemistry

Clinical and analytical laboratories performing aluminum determination in human serum can utilize 5-(aminomethyl)-2-methoxyphenol free base as a xylene-soluble phenolic reagent optimized for liquid-liquid extraction protocols . The free base form is specifically required for this application; substitution with the hydrochloride salt or more polar aminomethylphenol analogs would compromise assay performance due to altered solubility characteristics .

Application
Selection Property
Validation Focus
TRPV1-mediated pain pathway studies
TRPV1 antagonist potency benchmark (reported IC₅₀ context)
pH-activated human TRPV1 FLIPR assay endpoint review
mGAT transporter pharmacology SAR
Aminomethylphenol core for N-alkylation diversification
[³H]GABA uptake assay and mGAT3 subtype endpoint
δ-opioid receptor biased signaling research
δOR affinity with defined lack of µ/κ cross-reactivity
Radioligand binding and cAMP accumulation assay review
Aluminum quantification in human serum research matrices
Xylene-soluble free base enabling liquid-liquid extraction
Al detection assay compatibility in research serum samples

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